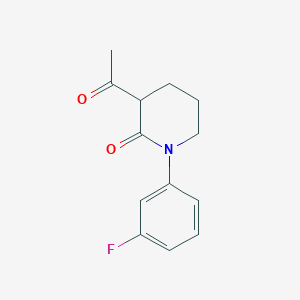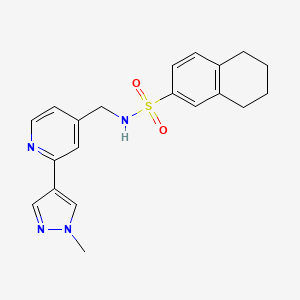![molecular formula C16H24ClNO3S B2743105 [(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylethylamine CAS No. 1206105-53-4](/img/structure/B2743105.png)
[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylethylamine, also known as ML352, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. It is a small molecule drug that has been synthesized and studied for its ability to target specific proteins and enzymes in the body.
Wissenschaftliche Forschungsanwendungen
[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylethylamine has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the activity of specific enzymes and proteins, such as the proteasome and the histone deacetylase (HDAC) enzymes, which play a role in the development and progression of these diseases.
Wirkmechanismus
The mechanism of action of [(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylethylamine involves its ability to bind to and inhibit the activity of specific enzymes and proteins in the body. For example, it has been shown to bind to the active site of the proteasome, which is responsible for degrading proteins in the cell. By inhibiting this activity, [(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylethylamine can prevent the degradation of specific proteins that are involved in disease processes. Similarly, [(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylethylamine has been shown to inhibit the activity of HDAC enzymes, which play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylethylamine depend on the specific enzymes and proteins that it targets. For example, inhibition of the proteasome can lead to the accumulation of specific proteins in the cell, which can have both positive and negative effects. Similarly, inhibition of HDAC enzymes can lead to changes in gene expression, which can affect various cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylethylamine has several advantages for lab experiments, including its ability to target specific enzymes and proteins, its relatively small size, and its solubility in water and organic solvents. However, there are also limitations to its use, such as its potential toxicity and the need for further studies to determine its efficacy and safety.
Zukünftige Richtungen
There are several future directions for the study of [(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylethylamine, including its potential use as a therapeutic agent in various diseases, the development of more selective and potent analogs, and the investigation of its mechanism of action in more detail. Additionally, further studies are needed to determine the optimal dosage and administration of [(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylethylamine, as well as its potential side effects and toxicity. Overall, the study of [(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylethylamine has the potential to lead to the development of new and effective treatments for a variety of diseases.
Synthesemethoden
The synthesis of [(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylethylamine involves several steps, including the reaction of 5-chloro-2-methoxy-4-methylphenylsulfonyl chloride with cyclohexylamine, followed by the addition of a Grignard reagent. The resulting compound is then purified using column chromatography. The final product is a white crystalline powder that has been characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Eigenschaften
IUPAC Name |
5-chloro-N-cyclohexyl-N-ethyl-2-methoxy-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO3S/c1-4-18(13-8-6-5-7-9-13)22(19,20)16-11-14(17)12(2)10-15(16)21-3/h10-11,13H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HECDJXLPVBENSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=C(C=C(C(=C2)Cl)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylethylamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-ethyl-N-(4-methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2743022.png)
![N-[4-(Hydroxymethyl)cyclohexyl]-N-methyl-4-(prop-2-enoylamino)benzamide](/img/structure/B2743024.png)

![Methyl 2-[4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-3-methylphenoxy]acetate](/img/structure/B2743027.png)



![1-[(4-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B2743033.png)


![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2743037.png)

![2-(4-chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1,3,4-oxadiazole](/img/structure/B2743042.png)
![N-(2-(6-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2743044.png)